molecular formula C6H3F3N2O B3089573 5-(Trifluoromethyl)pyrazine-2-carbaldehyde CAS No. 1196151-36-6

5-(Trifluoromethyl)pyrazine-2-carbaldehyde

Cat. No.: B3089573
CAS No.: 1196151-36-6
M. Wt: 176.1 g/mol
InChI Key: AIMGDDYGZCDYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(Trifluoromethyl)pyrazine-2-carbaldehyde” is a chemical compound with the molecular formula C6H3F3N2O . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazine ring with a trifluoromethyl group at the 5-position and a carbaldehyde group at the 2-position . Further structural analysis would require more specific data such as NMR or crystallography studies.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 176.1 . More specific properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Pyrazine derivatives, including compounds like 5-(Trifluoromethyl)pyrazine-2-carbaldehyde, have been a subject of extensive study due to their wide range of pharmacological properties. Research indicates that these derivatives possess antimicrobial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral activities, among others. This diverse pharmacological profile has spurred ongoing research into their potential as the basis for developing new therapeutic agents. Specifically, the trifluoromethyl group's presence on the pyrazole nucleus significantly influences the activity profile of these compounds, underscoring their importance in medicinal chemistry for creating anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).

Catalysis and Material Science

In catalysis and material science, the structural motif of pyrazine derivatives, including this compound, plays a crucial role. These compounds are employed in designing catalysts and materials due to their unique electronic and structural properties. For instance, hybrid catalysts have been developed for synthesizing various heterocyclic compounds, leveraging the structural complexity and reactivity of pyrazine derivatives to facilitate multicomponent reactions. This approach has opened new avenues for producing compounds with potential applications in pharmaceuticals and materials science (Parmar, Vala, & Patel, 2023).

Safety and Hazards

The safety data sheet for “5-(Trifluoromethyl)pyrazine-2-carbaldehyde” indicates that it is for R&D use only and not for medicinal or household use . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled .

Properties

IUPAC Name

5-(trifluoromethyl)pyrazine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O/c7-6(8,9)5-2-10-4(3-12)1-11-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMGDDYGZCDYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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